(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)methanamine hydrochloride
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Overview
Description
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanamine hydrochloride is a compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a boron-containing dioxaborolane ring, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanamine hydrochloride typically involves the following steps:
Formation of the dioxaborolane ring: This is achieved by reacting pinacol with boronic acid derivatives under specific conditions.
Attachment to the naphthalene ring: The dioxaborolane ring is then attached to a naphthalene derivative through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and base.
Introduction of the methanamine group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions include boronic acids, amine derivatives, and substituted naphthalene compounds.
Scientific Research Applications
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanamine hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition and molecular recognition . The compound’s ability to participate in various chemical reactions also contributes to its versatility in different applications.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanamine hydrochloride stands out due to its unique combination of a naphthalene ring and a dioxaborolane ring. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C17H23BClNO2 |
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Molecular Weight |
319.6 g/mol |
IUPAC Name |
[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C17H22BNO2.ClH/c1-16(2)17(3,4)21-18(20-16)15-10-6-8-13-12(11-19)7-5-9-14(13)15;/h5-10H,11,19H2,1-4H3;1H |
InChI Key |
HNRHRILEHKYOAK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C(C3=CC=C2)CN.Cl |
Origin of Product |
United States |
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